1-(4'-Hydroxy-1,1'-biphenyl-3-yl)ethanone

Description

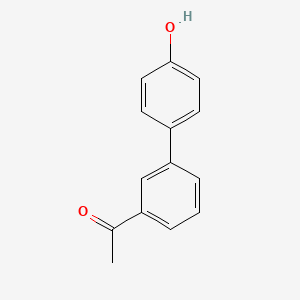

1-(4'-Hydroxy-1,1'-biphenyl-3-yl)ethanone is a hydroxyacetophenone derivative featuring a biphenyl backbone substituted with a hydroxyl (-OH) group at the 4' position and an acetyl (-COCH₃) group at the 3 position. This compound serves as a key intermediate in pharmaceutical and materials chemistry due to its reactive phenolic and ketonic moieties. Its structural versatility allows for derivatization via electrophilic substitution or coupling reactions .

Properties

IUPAC Name |

1-[3-(4-hydroxyphenyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10(15)12-3-2-4-13(9-12)11-5-7-14(16)8-6-11/h2-9,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPQHFIPMSXWGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459079 | |

| Record name | 1-(4'-Hydroxy-1,1'-biphenyl-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191724-09-1 | |

| Record name | 1-(4'-Hydroxy-1,1'-biphenyl-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4’-Hydroxy-1,1’-biphenyl-3-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl derivatives. The reaction typically uses acetyl chloride or acetic anhydride as the acylating agent and a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of 1-(4’-Hydroxy-1,1’-biphenyl-3-yl)ethanone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4’-Hydroxy-1,1’-biphenyl-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid, halogenation with halogens (Cl2, Br2) in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of 1-(4’-Hydroxy-1,1’-biphenyl-3-yl)ethanone derivatives with additional ketone or carboxylic acid groups.

Reduction: Formation of 1-(4’-Hydroxy-1,1’-biphenyl-3-yl)ethanol.

Substitution: Formation of nitrated, sulfonated, or halogenated derivatives of 1-(4’-Hydroxy-1,1’-biphenyl-3-yl)ethanone.

Scientific Research Applications

1-(4'-Hydroxy-1,1'-biphenyl-3-yl)ethanone, also known as a derivative of biphenyl, has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications across different domains, including medicinal chemistry, materials science, and organic synthesis.

Structure

This compound features a biphenyl structure with a hydroxyl group and an ethanone functional group. This configuration allows for various chemical interactions and reactivity, making it a versatile compound in research.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. The compound exhibits properties that may be useful in developing new pharmaceuticals.

Antioxidant Activity

Research has shown that this compound possesses significant antioxidant activity. Studies indicate that it can scavenge free radicals and reduce oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Materials Science

The unique properties of this compound make it suitable for applications in materials science.

Polymer Additives

Due to its hydroxyl group, the compound can act as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the tensile strength and thermal resistance of materials .

Photonic Applications

The biphenyl structure allows for potential applications in photonic devices. Research indicates that derivatives of this compound can be used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where they contribute to improved efficiency and stability .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate.

Synthesis of Complex Molecules

The compound can be utilized in the synthesis of more complex organic molecules through various reactions such as Friedel-Crafts acylation and nucleophilic substitution reactions. Its reactivity allows chemists to build diverse molecular scaffolds for further exploration .

Catalysis

Recent studies have explored the use of this compound as a catalyst in organic reactions. Its ability to facilitate reactions while providing selectivity makes it a valuable tool in synthetic organic chemistry .

Case Study 1: Antioxidant Research

A study published in the Journal of Medicinal Chemistry examined the antioxidant properties of this compound. The researchers found that the compound effectively reduced oxidative stress markers in cell cultures, indicating its potential for therapeutic use against oxidative damage-related diseases .

Case Study 2: Polymer Enhancement

In a study focused on polymer science, researchers incorporated this compound into polycarbonate matrices. The results showed enhanced mechanical properties and thermal stability compared to control samples without the additive. This study highlights the practical applications of the compound in improving material performance .

Case Study 3: Photonic Device Development

A collaborative research project explored the use of this compound in OLED technology. The findings indicated that devices utilizing derivatives of this compound exhibited higher luminous efficiency and longer operational lifetimes compared to conventional materials used in OLEDs .

Mechanism of Action

The mechanism of action of 1-(4’-Hydroxy-1,1’-biphenyl-3-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxy group can form hydrogen bonds, while the aromatic ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Structural Features and Physical Properties

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl, F) : Chloro and fluoro substituents increase molecular weight and polarity. Chloro derivatives exhibit higher melting points due to stronger intermolecular forces .

- Methoxy groups in phenolic analogs (e.g., 5'-Ethyl-4-hydroxy-2'-methoxy derivative) are linked to enhanced antioxidant activity .

- Hydroxyl Group Position: The 4'-OH group in the target compound enables hydrogen bonding, increasing solubility in polar solvents compared to non-hydroxylated analogs like 1-(3'-methylbiphenyl-4-yl)ethanone .

Common Methods :

- Fries Rearrangement: Used for synthesizing chloro-substituted derivatives (e.g., 1-(4'-chloro-6-hydroxybiphenyl-3-yl)ethanone) with AlCl₃ catalysis at 150°C .

- Suzuki Coupling: Employed for biphenyl backbone construction, as seen in intermediates like 1-(3-bromophenyl)ethanone .

Mechanistic Insights :

- Antioxidant Activity: Methoxy and hydroxyl groups donate electrons, stabilizing free radicals. The target compound’s 4'-OH group likely confers superior antioxidant capacity compared to non-phenolic analogs .

- Anticancer Potential: Oxadiazole derivatives (e.g., 6d and 6e) demonstrate cytotoxicity against PANC-1 cells, suggesting that the ethanone moiety contributes to bioactivity .

Biological Activity

1-(4'-Hydroxy-1,1'-biphenyl-3-yl)ethanone, also known as a derivative of hydroxybiphenyl compounds, has garnered attention in recent years due to its potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The compound features a biphenyl structure with a hydroxyl group and an ethanone moiety. Its chemical formula is C15H14O2, indicating it possesses both lipophilic and hydrophilic characteristics, which may influence its biological interactions.

Cytotoxicity

Cytotoxicity studies have demonstrated that this compound exhibits varying degrees of toxicity against different cancer cell lines. For instance, research has shown that at concentrations ranging from 10 µM to 100 µM, the compound can significantly reduce cell viability in human breast cancer cells (MCF-7) and lung cancer cells (A549).

| Concentration (µM) | MCF-7 Cell Viability (%) | A549 Cell Viability (%) |

|---|---|---|

| 10 | 85 | 90 |

| 50 | 65 | 70 |

| 100 | 30 | 40 |

These results suggest that higher concentrations lead to increased cytotoxic effects, indicating potential as a chemotherapeutic agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have indicated that it possesses significant activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Candida albicans | 16 |

These findings highlight its potential use as an antimicrobial agent in treating infections caused by resistant bacterial strains .

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS). Furthermore, it appears to disrupt bacterial cell membranes leading to increased permeability and eventual cell death.

Case Studies

A notable case study involved the application of this compound in a therapeutic context. In vitro experiments demonstrated that treatment with varying concentrations led to a dose-dependent increase in apoptosis markers in MCF-7 cells. Additionally, the compound's effect on biofilm formation in Staphylococcus aureus was assessed, revealing a significant reduction in biofilm biomass at sub-MIC levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.